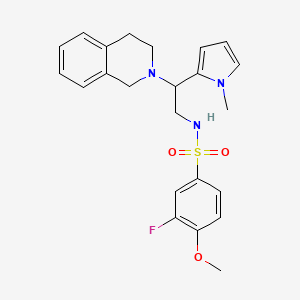

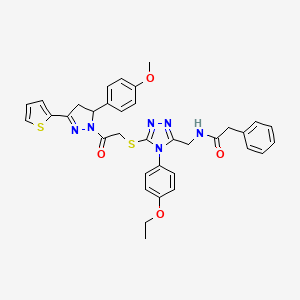

![molecular formula C21H21FN2O3S B2373066 ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251695-25-6](/img/structure/B2373066.png)

ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

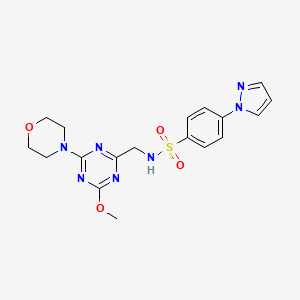

The compound is a complex organic molecule that likely contains a benzodiazepine ring, which is a common structure in many pharmaceuticals . It also seems to have a methoxybenzyl group attached to it, which could potentially influence its properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with phenylmagnesium bromide and trimethyl borate . Reactions at the benzylic position are also important for synthesis problems .Scientific Research Applications

Synthesis and Anticancer Properties

Ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate and its derivatives have been explored in the context of anticancer research. For instance, compounds involving the 1,5-benzodiazepine structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing potential in this therapeutic area (Bekircan et al., 2008).

Pharmacological Effects on Smooth Muscle

Research has been conducted on derivatives of 1,5-benzodiazepines to understand their effects on smooth muscle and other pharmacological properties. These studies contribute to a broader understanding of how these compounds can be utilized in various medical applications (Nagao et al., 1972).

Development of Antimicrobial Agents

The synthesis of new 1,5-benzodiazepine derivatives has been explored for their potential as antimicrobial agents. Such research highlights the versatility of these compounds in addressing different types of microbial infections (Singh et al., 2002).

Solid-Phase Synthesis Techniques

Advancements in the solid-phase synthesis of 1,5-benzodiazepin-2-ones, a category to which ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate belongs, have been made. This research is critical for the efficient and scalable production of these compounds, facilitating their use in various scientific applications (Lee et al., 1999).

Exploration of Molecular Interactions

Studies have been conducted to understand the molecular interactions of 1,5-benzodiazepine derivatives. These studies provide insights into how these compounds interact at a molecular level, which is essential for drug development and other scientific applications (Jabli et al., 2009).

properties

IUPAC Name |

ethyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-3-27-21(25)12-15-11-20(24-18-7-5-4-6-17(18)23-15)28-13-14-8-9-19(26-2)16(22)10-14/h4-11,23H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJXMOKOOARKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC(=C(C=C3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)